molecular formula C8H10N4O3S B582863 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole CAS No. 147611-83-4

4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole

Cat. No.: B582863
CAS No.: 147611-83-4
M. Wt: 242.253
InChI Key: ZRHMJRAHRITJBK-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole is a fluorescent compound widely used in various scientific fields due to its unique chemical properties. It is known for its high fluorescence quantum yield and stability, making it an excellent candidate for use in fluorescence-based assays and imaging techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole typically involves a multi-step process. One common method includes the reaction of 4-chloro-7-nitrobenzofurazan with dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can be tailored for specific applications in fluorescence labeling and detection .

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. The molecular targets and pathways involved include interactions with specific analytes or biomolecules, leading to changes in fluorescence intensity or wavelength .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
  • 4-(N,N-Dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole

Uniqueness

4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole is unique due to its high fluorescence quantum yield and stability, which make it superior for applications requiring sensitive and reliable fluorescence detection. Its versatility in undergoing various chemical reactions also allows for the synthesis of a wide range of derivatives tailored for specific applications .

Properties

IUPAC Name

7-amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHMJRAHRITJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659820
Record name 7-Amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147611-83-4
Record name 7-Amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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